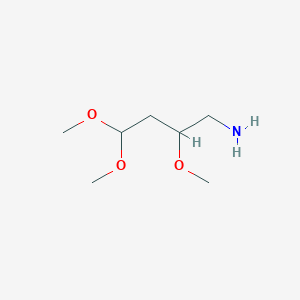
2,4,4-Trimethoxybutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,4-Trimethoxybutan-1-amine is a chemical compound with the empirical formula C7H17NO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
A method for the preparation of N-acylpyrroles involves condensation of carboxylic acids with this compound, followed by acid-mediated cyclization to form the pyrrole ring . This preparative procedure is highly tolerant of various functional groups .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string COC(OC)CC(CN)OC . The InChI key is LRPLRCNAFFDJHA-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reaction involving this compound is the condensation with carboxylic acids, followed by acid-mediated cyclization to form the pyrrole ring .Physical and Chemical Properties Analysis
This compound has a molecular weight of 163.21 g/mol . It is a solid substance .Applications De Recherche Scientifique
Synthesis of N-acylpyrroles
A novel method for preparing N-acylpyrrole utilizes 2,4,4-trimethoxybutan-1-amine. This process involves condensing carboxylic acids with this compound, followed by acid-mediated cyclization to form the pyrrole ring. This method demonstrates high tolerance for various functional groups (Maehara et al., 2012).
Functionalization of Colloidal Silica
Amine-functionalized colloidal silica is synthesized using this compound. This process involves hydrolysis of tetraethyl orthosilicate and subsequent decoration of colloidal silica's surface with amino groups using (3-aminopropyl) trimethoxysilane. This is significant for various applications and fundamental investigations (Soto-Cantu et al., 2012).
Anionic Synthesis of Chain-End Functionalized Polymers
In the field of polymer chemistry, this compound has been used in the anionic synthesis of chain-end functionalized polymers. This includes the creation of polymers functionalized with trimethoxy ortho ester (carboxyl), trimethoxysilyl groups, and secondary amine-functionalized polymers (Quirk et al., 2003).
Synthesis of Amine-Functionalized Materials
Amine-functionalized materials, particularly in the context of epoxy-silica polymers and carbon dioxide adsorbents, have been synthesized using derivatives of this compound. These materials show promise for applications in stone conservation and carbon dioxide capture, indicating a significant impact in materials science and environmental applications (Cardiano et al., 2005; Choi et al., 2016).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2,4,4-trimethoxybutan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO3/c1-9-6(5-8)4-7(10-2)11-3/h6-7H,4-5,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPLRCNAFFDJHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(OC)OC)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(4-tert-butylphenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1398581.png)








![2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole](/img/structure/B1398597.png)

![[2,3'-Bipyridine]-6'-carboxylic acid](/img/structure/B1398602.png)

